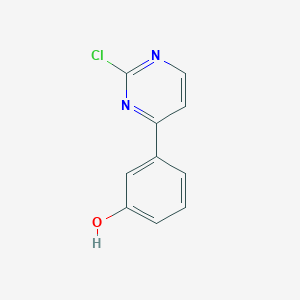

3-(2-Chloropyrimidin-4-yl)phenol

CAS No.: 937271-43-7

Cat. No.: VC2294907

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937271-43-7 |

|---|---|

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)phenol |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-10-12-5-4-9(13-10)7-2-1-3-8(14)6-7/h1-6,14H |

| Standard InChI Key | FBHTXOQEDBGING-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=NC(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Basic Identification

3-(2-Chloropyrimidin-4-yl)phenol is a chlorinated heterocyclic compound belonging to the pyrimidine family. It features a phenolic group attached to a chloropyrimidine ring system, which contributes to its distinctive chemical reactivity and biological interactions. The compound's fundamental chemical identity parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| CAS Number | 937271-43-7 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 3-(2-chloropyrimidin-4-yl)phenol |

Structural Features

The molecular structure of 3-(2-Chloropyrimidin-4-yl)phenol consists of two primary components: a 2-chloropyrimidine ring and a phenol group connected at the meta position. This structural arrangement creates a molecule with several key features:

-

A pyrimidine ring with a chlorine atom at position 2

-

A phenol group attached at position 4 of the pyrimidine ring

-

A hydroxyl group at the meta position of the phenyl ring

This arrangement facilitates specific types of molecular interactions, including hydrogen bonding capabilities through the hydroxyl group and π-π stacking interactions via the aromatic rings. These structural characteristics are fundamental to the compound's behavior in chemical reactions and biological systems.

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of 3-(2-Chloropyrimidin-4-yl)phenol typically involves a Suzuki coupling reaction between 2,4-dichloropyrimidine and (3-hydroxyphenyl)boronic acid. This palladium-catalyzed cross-coupling reaction is a well-established method for creating carbon-carbon bonds between aryl halides and boronic acids.

The general synthetic route can be outlined as follows:

-

Preparation of the boronic acid intermediate

-

Palladium-catalyzed coupling reaction

-

Purification of the final product

The coupling reaction typically occurs in the presence of a base and a suitable solvent system, with careful temperature control to optimize yield and minimize side reactions. The selective coupling at position 4 of the dichloropyrimidine occurs due to the differential reactivity of the two chlorine substituents.

Reaction Mechanism

The Suzuki coupling reaction for synthesizing 3-(2-Chloropyrimidin-4-yl)phenol proceeds through a catalytic cycle involving several key steps:

-

Oxidative addition of the palladium catalyst to the C-Cl bond at position 4 of 2,4-dichloropyrimidine

-

Transmetalation with the boronic acid derivative

-

Reductive elimination to form the new C-C bond

This mechanism allows for the selective functionalization of the pyrimidine ring while preserving the chlorine at position 2, which is less reactive under the controlled reaction conditions. The specificity of this reaction is crucial for obtaining the desired compound with high purity.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 3-(2-Chloropyrimidin-4-yl)phenol is primarily governed by three functional groups:

-

The phenolic hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions

-

The chlorine atom on the pyrimidine ring, which is susceptible to nucleophilic aromatic substitution

-

The pyrimidine nitrogen atoms, which can act as hydrogen bond acceptors

These functional groups provide multiple sites for chemical modifications, making the compound versatile in organic synthesis applications. The phenolic group, in particular, can be derivatized to create ester or ether analogs with potentially enhanced biological activities.

Biological Activities and Interactions

Molecular Interactions

3-(2-Chloropyrimidin-4-yl)phenol can interact with biological targets through several mechanisms:

-

Hydrogen bonding through the phenolic hydroxyl group

-

π-π stacking interactions via the aromatic rings

-

Electrostatic interactions involving the electronegative nitrogen atoms and chlorine substituent

These interactions enable the compound to potentially modulate enzyme activities and receptor functions in biological systems. The presence of the chloropyrimidine moiety is particularly significant, as this structural element appears in numerous biologically active compounds, including pharmaceuticals.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 3-(2-Chloropyrimidin-4-yl)phenol serves as a valuable building block for developing novel therapeutic agents. Its utility stems from several factors:

-

The presence of reactive sites for further modification

-

Structural similarity to known bioactive compounds

-

Potential for enhancing pharmacokinetic properties of drug candidates

Researchers often employ this compound as a starting material or intermediate in the synthesis of more complex molecules with targeted biological activities. The chloropyrimidine core provides a scaffold that can be elaborated to create diverse chemical libraries for screening against various disease targets.

Synthetic Intermediates

As a synthetic intermediate, 3-(2-Chloropyrimidin-4-yl)phenol offers several advantages:

-

The reactive chlorine substituent at position 2 of the pyrimidine ring can undergo nucleophilic substitution reactions

-

The phenolic hydroxyl group can be functionalized through various transformations

-

The aromatic rings can be further modified through directed metalation or other methodologies

These characteristics make the compound highly valuable in constructing more complex molecules with specific structural features required for biological activity or material properties.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 3-(2-Chloropyrimidin-4-yl)phenol may focus on comprehensive structure-activity relationship (SAR) studies to better understand how structural modifications affect biological activities. Such investigations could include:

-

Systematic variation of substituents on both the pyrimidine and phenol rings

-

Exploration of isosteric replacements for key functional groups

-

Conformational analysis to determine optimal binding geometries with biological targets

These studies would provide valuable insights for designing more potent and selective compounds based on the 3-(2-Chloropyrimidin-4-yl)phenol scaffold.

Advanced Applications

The unique structural features of 3-(2-Chloropyrimidin-4-yl)phenol suggest potential applications beyond traditional medicinal chemistry, including:

-

Development of chemical probes for studying biological systems

-

Creation of functionalized materials with specific properties

-

Application in catalysis or as ligands for metal complexes

Exploring these diverse applications would expand the utility of this compound and potentially lead to innovative technologies in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume